8-Carboxy-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one
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Overview
Description
8-Carboxy-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a complex organic compound belonging to the class of benzodiazepines. This compound is characterized by its unique structure, which includes a pyrido-benzodiazepine core. Benzodiazepines are known for their wide range of applications in medicinal chemistry, particularly as central nervous system agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Carboxy-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one typically involves multi-step organic reactions. The starting materials often include substituted pyridines and benzodiazepines. The synthetic route may involve:
Nucleophilic Substitution: Introduction of the ethyl and methyl groups through nucleophilic substitution reactions.
Cyclization: Formation of the pyrido-benzodiazepine core through cyclization reactions.
Carboxylation: Introduction of the carboxy group at the 8th position using carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
8-Carboxy-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various alkyl or aryl groups.
Scientific Research Applications
8-Carboxy-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in the central nervous system.
Medicine: Investigated for its potential therapeutic effects, including anxiolytic and sedative properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Carboxy-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves its interaction with specific molecular targets in the central nervous system. The compound binds to benzodiazepine receptors, enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA). This leads to increased inhibitory effects in the brain, resulting in sedative and anxiolytic effects.
Comparison with Similar Compounds
Similar Compounds
- 8-Chloro-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one
- 8,9-Dichloro-11-ethyl-6-methylpyrido(3,2-c)(1,5)benzodiazepin-5-one
- 8-Carbamoyl-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one
Uniqueness
8-Carboxy-N11-ethyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is unique due to the presence of the carboxy group at the 8th position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific pharmacological properties.
Properties
CAS No. |
133626-77-4 |
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Molecular Formula |
C16H15N3O3 |
Molecular Weight |
297.31 g/mol |
IUPAC Name |
11-ethyl-6-methyl-5-oxopyrido[3,2-c][1,5]benzodiazepine-8-carboxylic acid |
InChI |
InChI=1S/C16H15N3O3/c1-3-19-12-7-6-10(16(21)22)9-13(12)18(2)15(20)11-5-4-8-17-14(11)19/h4-9H,3H2,1-2H3,(H,21,22) |
InChI Key |
PXDJPHPFHABUBU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(=O)O)N(C(=O)C3=C1N=CC=C3)C |
Origin of Product |
United States |
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